molecular formula C11H7N B598168 5-Ethynylisoquinoline CAS No. 1203579-37-6

5-Ethynylisoquinoline

Cat. No. B598168
M. Wt: 153.184
InChI Key: YBMNMHGMBRLEPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethynylisoquinoline is a chemical compound with the molecular formula C11H7N . It has a molecular weight of 153.18 . The compound is white to off-white to yellow in color and appears as a powder or crystals .


Molecular Structure Analysis

The InChI code for 5-Ethynylisoquinoline is 1S/C11H7N/c1-2-9-4-3-5-10-8-12-7-6-11(9)10/h1,3-8H . This code provides a standard way to encode the molecular structure using text.


Physical And Chemical Properties Analysis

5-Ethynylisoquinoline is a white to off-white to yellow powder or crystals . It has a molecular weight of 153.18 . The compound should be stored in a refrigerator .

Scientific Research Applications

  • Antidepressant and Cognitive Properties : N1-azinylsulfonyl-3-(1,2,3,6,tetrahyrdopyridin-4-yl)-1H-indole derivatives, including compounds related to isoquinoline, demonstrated potent and selective antagonism of 5-HT6 receptors. These compounds, such as 25 (4-{[5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-1-yl]sulfonyl}isoquinoline), showed pro-cognitive and antidepressant-like properties in vivo (Zajdel et al., 2016).

  • Antitumor Activity : A series of 5-aryl-2,3-dihydroimidazo[2,1-a]isoquinolines, acting as platelet activating factor (PAF) receptor antagonists, exhibited notable antitumor activity against various tumor cell lines. Notably, 5-[4'-(Piperidinomethyl)phenyl]-2,3-dihydroimidazo[2,1- a]isoquinoline (SDZ 62-434, 53) showed effectiveness in mouse fibrosarcoma assay and is in phase I clinical trials for cancer patients (Houlihan et al., 1995).

  • Apoptosis and Cell Cycle Arrest in Cancer : 9-Ethynyl noscapine, a noscapine analog, demonstrated significant anticancer activity against cervical cancer cells (HeLa). It induced G2/M cell cycle arrest and apoptosis by disrupting tubulin polymerization and downregulating proteins like bcl2 and pro-caspase 3 (Nagireddy et al., 2021).

  • Anticandidal Activity : 1,2,3-Triazole–quinazolinone conjugates showed potent anticandidal activity, particularly compound 5n, which demonstrated significant disruption in the ergosterol biosynthetic pathway through inhibition of lanosterol 14α-demethylase, a key enzyme in fungal cell membrane synthesis (Masood et al., 2018).

  • Antipsychotic Properties of Aripiprazole : Aripiprazole, an antipsychotic drug, was found to be a high-affinity partial agonist at human dopamine D2 receptors. This study demonstrated the unique activity profile of aripiprazole, which differs significantly from other antipsychotics, in part due to its partial agonist activity at receptors (Burris et al., 2002).

Safety And Hazards

The safety information for 5-Ethynylisoquinoline indicates that it has the following hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. For example, H302 indicates harmful if swallowed, H315 causes skin irritation, H319 causes serious eye irritation, and H335 may cause respiratory irritation .

properties

IUPAC Name

5-ethynylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N/c1-2-9-4-3-5-10-8-12-7-6-11(9)10/h1,3-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBMNMHGMBRLEPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=CC2=C1C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80680920
Record name 5-Ethynylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethynylisoquinoline

CAS RN

1203579-37-6
Record name 5-Ethynylisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1203579-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Ethynylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
U Dutta - 2018 - scholar.archive.org
Innovation and technologies are the key parameter to define the socio-economic background of a nation. Development of natural sciences is one the major segments that boost up the …
Number of citations: 2 scholar.archive.org

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